molecular formula C14H12ClNO2 B8608729 4-[(4-Chlorophenylamino)methyl]benzoic acid

4-[(4-Chlorophenylamino)methyl]benzoic acid

Cat. No. B8608729
M. Wt: 261.70 g/mol
InChI Key: KPSRKMANXMXVJT-UHFFFAOYSA-N
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Patent
US06881746B2

Procedure details

4-Formylbenzoic acid (15 g, 100 mmol) was suspended in methanol (500 mL) and 4-chloroaniline (12.7 g, 100 mmol) was added. The resulting suspension was heated at reflux temperature for 30 minutes and subsequently cooled to approximately 35° C. Acetic cid glacial (50 mL) was added followed by sodium cyanoborohydride (4.96 g, 80 mmol) in portions. The mixture was stirred at room temperature for 30 minutes. The mixture was concentrated in vacuo to approximately 150 mL by rotary evaporation. Water (150 mL) was added and the resulting suspension was stirred at room temperature for 16 hours. Filtration, washing with water and drying afforded 26.8 g (100%) 4-[(4-chlorophenylamino)-methyl]benzoic acid as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.96 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=O.[Cl:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.CC([O-])=O.C([BH3-])#N.[Na+]>CO>[Cl:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][CH2:1][C:3]2[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=2)=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)[O-]
Step Four
Name
Quantity
4.96 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to approximately 150 mL by rotary evaporation
ADDITION
Type
ADDITION
Details
Water (150 mL) was added
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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